Cas no 2167976-35-2 (4-(aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-one)

4-(aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-one
- EN300-1301215
- 2167976-35-2
-
- インチ: 1S/C11H13BrN2O/c1-6-9(12)3-2-8-7(5-13)4-10(15)14-11(6)8/h2-3,7H,4-5,13H2,1H3,(H,14,15)
- InChIKey: DEDKLAPZPJZDIZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1C)NC(CC2CN)=O
計算された属性
- せいみつぶんしりょう: 268.02113g/mol
- どういたいしつりょう: 268.02113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 55.1Ų
4-(aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1301215-250mg |
4-(aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-one |
2167976-35-2 | 250mg |
$1420.0 | 2023-09-30 | ||
Enamine | EN300-1301215-500mg |
4-(aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-one |
2167976-35-2 | 500mg |
$1482.0 | 2023-09-30 | ||
Enamine | EN300-1301215-1000mg |
4-(aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-one |
2167976-35-2 | 1000mg |
$1543.0 | 2023-09-30 | ||
Enamine | EN300-1301215-5000mg |
4-(aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-one |
2167976-35-2 | 5000mg |
$4475.0 | 2023-09-30 | ||
Enamine | EN300-1301215-50mg |
4-(aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-one |
2167976-35-2 | 50mg |
$1296.0 | 2023-09-30 | ||
Enamine | EN300-1301215-100mg |
4-(aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-one |
2167976-35-2 | 100mg |
$1357.0 | 2023-09-30 | ||
Enamine | EN300-1301215-2500mg |
4-(aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-one |
2167976-35-2 | 2500mg |
$3025.0 | 2023-09-30 | ||
Enamine | EN300-1301215-10000mg |
4-(aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-one |
2167976-35-2 | 10000mg |
$6635.0 | 2023-09-30 | ||
Enamine | EN300-1301215-1.0g |
4-(aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-one |
2167976-35-2 | 1g |
$0.0 | 2023-06-06 |
4-(aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-one 関連文献
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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4-(aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-oneに関する追加情報
4-(Aminomethyl)-7-Bromo-8-Methyl-1,2,3,4-Tetrahydroquinolin-2-One: A Promising Compound in Medicinal Chemistry
4-(Aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 2167976-35-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
The core structure of 4-(aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-one consists of a tetrahydroquinoline ring system with specific functional groups that contribute to its pharmacological profile. The presence of a bromine atom at the 7-position and a methyl group at the 8-position adds to the compound's chemical stability and biological activity. The aminomethyl group at the 4-position provides a reactive site for further chemical modifications, making this compound a versatile scaffold for drug discovery.
Recent studies have highlighted the potential of 4-(aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-one in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, 4-(aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-one has shown significant anti-cancer activity. A study conducted by researchers at the National Cancer Institute found that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells.
The neuroprotective potential of 4-(aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-one has also been explored in preclinical studies. Research published in the Journal of Neurochemistry revealed that this compound can protect neurons from oxidative stress and excitotoxicity, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 4-(aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-one have been extensively studied to ensure its suitability for clinical development. In vitro and in vivo experiments have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues with minimal metabolism by cytochrome P450 enzymes.
To further enhance its therapeutic potential, researchers are exploring various chemical modifications of 4-(aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-one. These modifications aim to improve its potency, selectivity, and safety profile. For example, substituting different functional groups at the 4-position or introducing additional substituents on the tetrahydroquinoline ring can lead to compounds with enhanced biological activities.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-(aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-one in human subjects. Preliminary results from phase I trials have shown that this compound is well-tolerated with no significant adverse effects observed at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 4-(aminomethyl)-7-bromo-8-methyl-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 2167976-35-2) represents a promising lead compound in medicinal chemistry with diverse therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a novel therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential in treating various diseases.
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